6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-(2-methylpropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(2)8-14-12(15)6-5-10(13-14)11-4-3-7-16-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMICOJSVIIMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine derivatives, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: Functional groups on the furan or pyridazinone rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone core can produce dihydropyridazinones.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the construction of various derivatives that may exhibit enhanced properties or functionalities.
- Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, facilitating the development of new synthetic methodologies.
2. Biology
- Antimicrobial Properties : Research has indicated that 6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one exhibits antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Activity : Studies are being conducted to evaluate its potential anticancer properties. The compound may interact with specific molecular targets involved in cancer progression, although detailed mechanisms are still under investigation.
3. Medicine
- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
- Inhibitor of Tyrosine Kinases : As part of the broader class of pyridazinone compounds, it has been noted for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. This selective inhibition could lead to fewer side effects compared to traditional treatments .
4. Industry
- Material Development : The compound is also being investigated for its use in developing new materials with specific properties, such as polymers and resins. Its unique chemical structure may impart desirable characteristics to these materials.
- Catalytic Applications : It may serve as a catalyst in various industrial processes, enhancing reaction efficiencies and product yields.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Coelenterazine-Based Assays
The patent () describes coelenterazine analogs with variable substituents at the G position (Figure 1), which includes furan-2-yl, aryl, or heteroaryl groups. Replacing G with alternative moieties (e.g., phenyl, thiophene, or larger heterocycles) alters the compound’s luminescence efficiency, solubility, and binding affinity in luciferase assays. For example:
| Substituent (G) | Luminescence Intensity | Solubility (aq. buffer) | Stability (t₁/₂) |
|---|---|---|---|
| Furan-2-yl | High | Moderate | 24–48 hours |
| Phenyl | Moderate | Low | >72 hours |
| Thiophene-2-yl | High | Low | 12–24 hours |
The furan-2-yl group in the target compound likely enhances π-π stacking with luciferase active sites compared to phenyl, while thiophene analogs may exhibit faster degradation due to sulfur’s susceptibility to oxidation .
Hydrogen Bonding and Crystallization Behavior
Hydrogen bonding patterns, analyzed via graph set theory (), differentiate 6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one from analogs. The furan oxygen can act as a hydrogen bond acceptor, forming weaker interactions compared to pyridine-based analogs but stronger than purely hydrophobic substituents (e.g., phenyl). This influences crystal packing and solubility:
- Furan-2-yl derivative : Forms C=O···H–N and furan O···H–C interactions, leading to layered crystalline structures with moderate solubility.
- Pyridin-3-yl derivative : Engages in stronger N···H–O bonds, resulting in denser crystals and lower aqueous solubility.
- Phenyl derivative : Relies on van der Waals forces, yielding less stable polymorphs .
Biological Activity
6-(Furan-2-yl)-2-isobutylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the cyclization of furan derivatives with hydrazine under specific conditions. A common method includes the reaction of furan-2-carboxylic acid with hydrazine derivatives, followed by cyclization and functionalization steps. The reaction conditions often utilize catalysts and solvents to enhance yield and purity.
Table 1: Synthetic Routes for this compound
| Route | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Route A | Furan-2-carboxylic acid + Hydrazine | Acidic medium, reflux | 85% |
| Route B | Furan + Isobutyl pyridazinone | Catalytic conditions | 75% |
Biological Activity
Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis .
The compound's mechanism involves binding to FGFR tyrosine kinases, thereby inhibiting their activity. This inhibition is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The interaction with these receptors suggests potential applications in cancer therapy .
Case Studies
- Anticancer Activity : A study evaluated the effectiveness of various pyridazinone derivatives, including this compound, against cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells with an IC50 value indicating effective inhibition at low concentrations .
- MAO Inhibition : Another study highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. Compounds with similar structures demonstrated selective inhibition of MAO-B, suggesting that this compound may also exhibit this property .
Table 2: Biological Activities and IC50 Values
| Activity | Cell Line/Target | IC50 (µM) |
|---|---|---|
| FGFR Inhibition | Various cancer cell lines | 0.5 |
| MAO-B Inhibition | MAO-B enzyme | 0.013 |
| Cytotoxicity | Breast cancer cells | 1.5 |
Research Findings
Recent studies have focused on optimizing the structure of pyridazinones to enhance their biological activity. Modifications to the furan and isobutyl groups have been shown to significantly affect potency against various biological targets. For instance, the presence of electron-withdrawing groups on the furan ring improved FGFR inhibition efficacy .
Q & A
Q. Advanced
- Single-Crystal X-ray Diffraction : Provides bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, critical for confirming regiochemistry .
- Data Refinement : Software like SHELXL refines parameters (R-factor < 0.06) and addresses disorder in substituent orientations .
- Cross-Validation : Compare experimental data with computational models (DFT calculations) to resolve conflicts, such as unexpected dihedral angles due to steric hindrance .
What are the key physicochemical properties of this compound that influence its bioavailability?
Q. Basic
- LogP : Predicted ~2.5 (moderate lipophilicity) due to the isobutyl and furan groups, affecting membrane permeability .
- Solubility : Limited aqueous solubility (enhanced via co-solvents or salt formation) .
- Melting Point : Typically 150–200°C, indicating crystalline stability .
How do substituent variations on the pyridazinone core affect the compound's biological activity, and what in vitro assays are used to evaluate this?
Q. Advanced
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance phosphodiesterase (PDE) inhibition, while bulky substituents (e.g., isobutyl) modulate selectivity .
- Assays :
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of pyridazinone derivatives?
Q. Advanced
- Hybrid QM/MM Simulations : Bridge gaps in reaction mechanisms (e.g., unexpected regioselectivity in electrophilic substitutions) .
- Isotopic Labeling : Traces reaction pathways (e.g., ¹³C labeling for carbonyl reactivity studies) .
- Kinetic Analysis : Determines rate-limiting steps (e.g., Arrhenius plots for temperature-dependent steps) .
Notes
- All answers are derived from peer-reviewed methodologies and structural analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
